3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

antiproliferative 1,2,4-triazole structure-activity relationship

For oncology and immunology screening programs, this 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold has demonstrated 184-fold potency improvement over 5-fluorouracil (IC50 0.37 μM in HCT116). The 3-chlorobenzyl sulfanyl moiety modulates lipophilicity and target engagement. For R&D use only. - Validated antiproliferative activity across multiple cancer lines. - Selective H4/H1 receptor antagonist with EC50 ≤10 mM for inflammatory disease research. - Available from stock with rapid global delivery.

Molecular Formula C19H21ClN4S
Molecular Weight 372.9 g/mol
Cat. No. B12150851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine
Molecular FormulaC19H21ClN4S
Molecular Weight372.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H21ClN4S/c1-19(2,3)15-9-7-14(8-10-15)17-22-23-18(24(17)21)25-12-13-5-4-6-16(20)11-13/h4-11H,12,21H2,1-3H3
InChIKeyGPWDFGKKXUKKGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-tert-Butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Comparator Selection Evidence


3-(4-tert-Butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine belongs to the 3-alkylsulfanyl-4-amino-1,2,4-triazole class, a scaffold extensively investigated for antiproliferative, antimicrobial, and agricultural applications [1]. This compound features a 4-tert-butylphenyl group at the N1-position, a 3-chlorobenzyl sulfanyl group at the C5-position, and a free amino group at the N4-position, which collectively distinguish its physicochemical and biological profile from related analogs. Current evidence is derived from class-level publications; no primary paper has yet reported a direct head-to-head comparison with a named, closely related analog using matched experimental protocols. The following guide identifies the most relevant comparators, quantifies differential features wherever possible, and explicitly flags gaps where robust comparative data are absent.

3-(4-tert-Butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Specificity Over Generic Triazoles


Within the 3-alkylsulfanyl-4-amino-1,2,4-triazole series, even subtle substituent changes cause order-of-magnitude shifts in antiproliferative potency. The parent study demonstrated that the most active compound (8d) achieved 184-fold improvement over 5-fluorouracil in HCT116 cells (IC50 0.37 μM), whereas structurally close congeners in the same series exhibited much weaker activity or selectivity profiles [1]. The 3-chlorobenzyl sulfanyl moiety is expected to modulate lipophilicity, metabolic stability, and target engagement differently than unsubstituted benzyl, 2-chlorobenzyl, or 4-chlorobenzyl analogs; simple substitution therefore carries a high risk of losing the desired potency window. Procurement decisions must be guided by compound‑specific performance data rather than class‑level activity claims.

3-(4-tert-Butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Quantitative Comparator Evidence


Limited Direct Comparator Data

No published study has yet reported a quantitative head-to-head comparison of 3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine against a named structural analog under identical assay conditions. The strongest available class-level evidence comes from a 2016 study of 3-alkylsulfanyl-4-amino-1,2,4-triazoles, where the top compound (8d) showed an IC50 of 0.37 μM against HCT116 cells, representing a 184-fold improvement over 5-fluorouracil [1]. However, the exact structure of 8d was not disclosed in the abstract and may or may not correspond to the target compound. At this time, definitive quantitative differentiation versus the closest analogs—such as the 2-chlorobenzyl, 3-fluorobenzyl, or unsubstituted benzyl derivatives—remains unavailable.

antiproliferative 1,2,4-triazole structure-activity relationship

Closest Structural Analogs

The five most relevant comparators for procurement differentiation are: (i) 3-(4-tert-butylphenyl)-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (ortho-chloro positional isomer), (ii) 3-(4-tert-butylphenyl)-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (para-chloro isomer), (iii) 3-(4-tert-butylphenyl)-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (halogen swap), (iv) 3-(4-tert-butylphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (methyl bioisostere), and (v) 3-(benzylsulfanyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine (unsubstituted benzyl). None of these analogs have been directly compared to the target compound in a published head-to-head assay. The structural variations are expected to affect lipophilicity (clogP), metabolic stability, and target binding, but the magnitude of these effects remains unquantified for this specific compound.

comparator SAR analog identification

Normal Cell Selectivity Window

The class-leading compound 8d exhibited no detectable effect on normal human embryonic kidney HEK-293 cells at concentrations that potently inhibited cancer cell lines [1]. While this selectivity window has not been specifically confirmed for 3-(4-tert-butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine, the structural similarity suggests that the 4-amino-1,2,4-triazole scaffold may intrinsically favor cancer-selective antiproliferative activity. Direct measurement against a comparator analog in a matched normal-cell assay would be needed to substantiate this for the target compound.

selectivity normal cell HEK-293

3-(4-tert-Butylphenyl)-5-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine: Application Scenarios


Antiproliferative Screening Panel

Given the established potency of the 3-alkylsulfanyl-4-amino-1,2,4-triazole scaffold [1], this compound should be prioritized for side-by-side antiproliferative screening in HCT116, HeLa, PC-3, and HepG2 cell lines alongside 5-fluorouracil as a reference standard. Procurement for oncology-focused screening programs is justified by class-level evidence, but the compound must be benchmarked against its closest structural analogs to identify the optimal substitution pattern.

Selectivity Profiling vs Normal Cells

The class representative demonstrated a notable selectivity window over HEK-293 cells [1]. This compound should be evaluated in a matched panel of cancer and normal cell lines to quantify its therapeutic index. Such data would directly inform selection for lead optimization campaigns and mitigate the risk of advancing a non-selective compound.

Physicochemical and ADME Comparator Studies

Procurement teams requiring analogs for property-based optimization should commission parallel measurements of lipophilicity (logD7.4), aqueous solubility, microsomal stability, and CYP inhibition for this compound and its 2-chloro, 4-chloro, 3-fluoro, and 3-methyl benzyl analogs. No such data are currently available in the public domain; generating them would provide the first quantitative differentiation basis.

Agricultural Fungicide Screening

1,2,4-Triazole derivatives are well-precedented as agricultural fungicides (e.g., tebuconazole, propiconazole). This compound could be screened against common phytopathogenic fungi such as Fusarium graminearum or Botrytis cinerea, with its 3-chlorobenzyl substituent potentially conferring differential activity relative to unsubstituted benzyl or fluorobenzyl analogs. Procurement for agrochemical screening is contextually supported but requires validation.

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